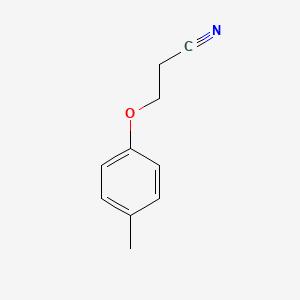
3-(4-Methylphenoxy)propanenitrile
描述
3-(4-Methylphenoxy)propanenitrile: is an organic compound with the molecular formula C10H11NO . It is characterized by the presence of a nitrile group attached to a propanenitrile chain, which is further connected to a 4-methylphenoxy group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenoxy)propanenitrile typically involves the reaction of 4-methylphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The general reaction scheme is as follows:
4-Methylphenol+3-ChloropropanenitrileK2CO3,DMF,Refluxthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: 3-(4-Methylphenoxy)propanenitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products Formed:
Oxidation: 3-(4-Methylphenoxy)propanoic acid.
Reduction: 3-(4-Methylphenoxy)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-(4-Methylphenoxy)propanenitrile is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3-(4-Methylphenoxy)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s pharmacological properties.
相似化合物的比较
3-(4-Methoxyphenoxy)propanenitrile: Similar structure but with a methoxy group instead of a methyl group.
3-(4-Chlorophenoxy)propanenitrile: Contains a chlorine atom instead of a methyl group.
3-(4-Nitrophenoxy)propanenitrile: Contains a nitro group instead of a methyl group.
Uniqueness: 3-(4-Methylphenoxy)propanenitrile is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical and physical properties
属性
IUPAC Name |
3-(4-methylphenoxy)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELCPEBYDWJHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















